molecular formula C14H11BrFNO3 B13976403 2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene

2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene

Cat. No.: B13976403
M. Wt: 340.14 g/mol
InChI Key: KVLQGYXERPFAPO-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene is a complex organic compound characterized by the presence of bromine, nitro, and fluoro substituents on a phenoxy and dimethylbenzene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then reacted with 5-fluoro-1,3-dimethylbenzene under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction Reactions: Hydrogen gas with palladium on carbon or other metal catalysts under mild conditions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group would yield a hydroxy derivative.

    Reduction Reactions: Reduction of the nitro group results in the formation of an amine derivative.

Scientific Research Applications

2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the fluoro group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H11BrFNO3

Molecular Weight

340.14 g/mol

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene

InChI

InChI=1S/C14H11BrFNO3/c1-8-5-10(16)6-9(2)14(8)20-13-4-3-11(17(18)19)7-12(13)15/h3-7H,1-2H3

InChI Key

KVLQGYXERPFAPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)C)F

Origin of Product

United States

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